tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate
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Description
Tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate is a useful research compound. Its molecular formula is C17H32N2O2 and its molecular weight is 296.455. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Enantioselective Synthesis : The compound has been utilized in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for CCR2 antagonists (Campbell et al., 2009). This synthesis involves a key iodolactamization step, contributing to advancements in medicinal chemistry.
Intermediate in Nucleotide Analogs Synthesis : It serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, which is significant for nucleotide analog synthesis (Ober et al., 2004).
Stereoselective Synthesis of Amino Acid Derivatives : It is used in the efficient stereoselective synthesis of stereoisomers of 3, 4-diaminocyclohexane carboxamide, key intermediates in the synthesis of factor Xa inhibitors (Wang et al., 2017). This demonstrates its role in creating specialized molecules for pharmaceutical applications.
Synthesis of Biologically Active Compounds : The compound is used in synthesizing intermediates like tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, crucial for the synthesis of biologically active compounds such as omisertinib (Zhao et al., 2017).
Biomedical Research and Applications
Unnatural Amino Acid for NMR Studies : O-tert-Butyltyrosine, a derivative, is used as an NMR tag for high-molecular-weight systems and measurements of submicromolar ligand binding affinities. It's incorporated into proteins using orthogonal aminoacyl-tRNA synthetase/tRNA systems (Chen et al., 2015).
Synthesis of Antiviral Drugs : In the synthesis of antiviral drugs like Abacavir Sulphate, this compound is used to create key intermediates. Specifically, it's involved in the synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL, an undesired isomer of a key starting material (Gangrade et al., 2014).
Properties
IUPAC Name |
tert-butyl N-[4-(cyclopentylmethylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-15-10-8-14(9-11-15)18-12-13-6-4-5-7-13/h13-15,18H,4-12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUFEALJAPPSMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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